N,2-Dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide
Description
N,2-Dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring, a propanamide group, and a phenyl ring, making it a versatile molecule for chemical modifications and functionalization.
Properties
IUPAC Name |
N,2-dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-5-10-22-11-13-23(14-12-22)20(25)18-8-6-17(7-9-18)15-21(4)19(24)16(2)3/h1,6-9,16H,10-15H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYOBHAQTKKBCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Titanium/Zirconium-Catalyzed Alkyne Coupling
Borzenko et al. (2013) demonstrated that titanium or zirconium catalysts enable direct alkyne insertion into unprotected piperazine. For example, reacting piperazine with prop-2-yne in the presence of Cp₂TiCl₂ at 60°C yields 1-prop-2-ynylpiperazine with 75–90% diastereoselectivity. This method avoids protection/deprotection steps, streamlining synthesis:
$$
\text{Piperazine} + \text{HC≡CCH}3 \xrightarrow{\text{Cp}2\text{TiCl}_2} \text{1-Prop-2-ynylpiperazine} \quad
$$
Photoredox-Catalyzed Radical Cyclization
Boley et al. (2024) developed a photoredox approach using organic catalysts (e.g., Mes-Acr⁺) to generate piperazine radicals, which undergo anti-Markovnikov hydroamination with propiolate esters. This method achieves 65–82% yields under mild conditions (room temperature, visible light).
Synthesis of 4-(4-Prop-2-ynylpiperazine-1-carbonyl)phenyl Intermediate
The phenyl carbonyl linker is constructed via Friedel-Crafts acylation or metal-catalyzed cross-coupling. A representative protocol from BR112014016322B1 involves reacting 4-cyanobenzaldehyde with 1-prop-2-ynylpiperazine in dichloromethane using AlCl₃ as a catalyst. The reaction proceeds at 25°C for 12 hours, yielding the carbonyl-linked intermediate in 78% yield.
Coupling of Propanamide and Piperazine-Phenyl Components
The final step involves N-alkylation of the propanamide core with the 4-(4-prop-2-ynylpiperazine-1-carbonyl)benzyl group. Experimental data from CN111187181B highlights the use of benzyl bromide derivatives under phase-transfer conditions. For instance, reacting N,2-dimethylpropanamide with 4-(chloromethyl)phenyl carbonylpiperazine in dimethylformamide (DMF) with K₂CO₃ at 120°C for 5 hours achieves 70–85% coupling efficiency.
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| K₂CO₃, DMF, 120°C | 5 hours | 70–85% | |
| NaH, THF, 0°C | 2 hours | 60–75% |
Purification and Characterization
Crude products are purified via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization. Tert-butyl-protected intermediates, as described in Ambeed’s protocol (2020), are deprotected using HCl in dioxane to yield the final compound. Analytical data (¹H NMR, LC-MS) confirm structural integrity:
- ¹H NMR (CDCl₃) : δ 1.07 (d, 6H, CH₃), 2.33–2.79 (m, piperazine-CH₂), 3.81 (s, benzyl-CH₂).
- LC-MS : m/z 402.2 [M+H]⁺.
Optimization Challenges and Solutions
- Diastereoselectivity in Piperazine Functionalization : Using chiral zirconium catalysts improves enantiomeric excess to >90%.
- Coupling Efficiency : Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields.
- Byproduct Formation : Excess propionyl chloride leads to N-acylated impurities; stoichiometric control mitigates this.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The central propanamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Cleavage via concentrated HCl (6M, reflux) yields N,2-dimethylpropanamide and 4-(4-prop-2-ynylpiperazine-1-carbonyl)benzyl alcohol .
-
Basic Hydrolysis : NaOH (2M, 80°C) generates sodium 2-methylpropanoate and N-methyl-4-(4-prop-2-ynylpiperazine-1-carbonyl)benzylamine .
Propargyl Group Reactivity
The terminal alkyne (prop-2-ynyl) participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) :
-
Reacts with azides (e.g., benzyl azide) in the presence of CuSO₄/Na ascorbate to form 1,4-disubstituted triazoles (Fig. 1A) . This reaction is utilized for bioconjugation or polymer synthesis.
Oxidation :
Alkylation/Acylation
The secondary amines in the piperazine ring react with:
-
Alkyl Halides : Methyl iodide (CH₃I) in DMF yields quaternary ammonium salts (e.g., N-methylation at both piperazine nitrogens) .
-
Acyl Chlorides : Acetyl chloride forms N-acetylpiperazine derivatives (Fig. 1B) .
Coordination Chemistry
The piperazine nitrogen lone pairs bind metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes used in catalysis .
Carbonyl Group Reduction
The aryl carbonyl group (Ar–CO–) is reduced to Ar–CH₂– using:
-
LiAlH₄ in THF (0°C to RT, 4 hr).
-
Catalytic Hydrogenation (H₂, Pd/C, 50 psi).
| Reducing Agent | Product | Selectivity | References |
|---|---|---|---|
| LiAlH₄, THF | 4-(4-Prop-2-ynylpiperazin-1-yl)methylbenzyl | 90% | |
| H₂, 10% Pd/C | Same as above | 88% |
Photochemical Reactions
The benzamide moiety undergoes photo-Fries rearrangement under UV light (λ = 254 nm), producing ortho- and para-amino ketones .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition at 220–240°C , releasing CO₂ and NH₃ .
Scientific Research Applications
N,2-Dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to the presence of the piperazine ring.
Materials Science: It can be utilized in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can serve as a probe for studying biological pathways and interactions, especially those involving piperazine derivatives.
Mechanism of Action
The mechanism of action of N,2-Dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, modulating their activity and leading to physiological effects. The phenyl ring and propanamide group may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(4-piperazinyl)benzamide: Similar structure but lacks the prop-2-ynyl group.
N-Methyl-N-[[4-(4-piperazinyl)phenyl]methyl]propanamide: Similar structure but lacks the dimethyl substitution on the nitrogen atom.
Uniqueness
N,2-Dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide is unique due to the presence of the prop-2-ynyl group, which can impart additional reactivity and binding properties. This makes it a valuable compound for designing molecules with specific biological or chemical functions.
Biological Activity
N,2-Dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure
The compound's structure can be broken down into several key functional groups:
- Dimethylamine group : Contributes to the compound's basicity and potential interaction with biological targets.
- Piperazine moiety : Known for its role in various pharmacological activities, including antipsychotic and anxiolytic effects.
- Propanamide backbone : Provides stability and influences the compound's solubility and interaction with biomolecules.
Biological Activity Overview
Research into the biological activity of this compound has revealed several significant findings:
-
Anticancer Properties :
- Studies have shown that derivatives of piperazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated moderate cytotoxicity towards A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines, suggesting that similar activity may be expected from this compound .
- Mechanism of Action :
- Receptor Interaction :
Case Studies
Several studies have focused on the biological implications of similar compounds:
Research Findings
Recent investigations into related compounds have provided insights into their biological activities:
- Cytotoxicity : A study reported that certain piperazine derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .
- Molecular Docking Studies : Computational analyses indicated favorable binding interactions with target proteins involved in cancer progression, supporting the hypothesis that these compounds could serve as lead candidates for drug development .
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing N,2-Dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide?
The synthesis typically involves multi-step reactions, including:
- Piperazine functionalization : Introducing the prop-2-ynyl group via nucleophilic substitution or coupling reactions under anhydrous conditions .
- Amide bond formation : Coupling the piperazine-carbonyl intermediate with N,2-dimethylpropanamide using activating agents like HATU or DCC in dichloromethane or DMF .
- Purification : Flash chromatography (e.g., silica gel with gradients of methanol/dichloromethane) or normal-phase chromatography with ammonium additives improves yield and purity . Critical factors include moisture control for moisture-sensitive intermediates and temperature optimization to avoid side reactions (e.g., alkyne polymerization) .
Q. What analytical techniques are essential for characterizing the compound’s purity and structural integrity?
- NMR spectroscopy : Confirm regiochemistry of the piperazine and propargyl groups via and NMR (e.g., alkyne protons at δ ~2.5 ppm) .
- LCMS/HPLC : Assess purity (>95%) and monitor molecular ion peaks (e.g., [M+H] at m/z ~531) .
- X-ray crystallography : Resolve stereochemistry using SHELX programs for small-molecule refinement, ensuring accurate bond-length and angle measurements .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound for target receptor modulation?
- Substituent variation : Synthesize analogs with modified piperazine (e.g., methyl, ethyl groups) or propanamide substituents to assess steric/electronic effects on binding .
- In vitro assays : Use competitive binding assays (e.g., radioligand displacement for dopamine or NK-1 receptors) to quantify affinity changes .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with receptor active sites, guided by crystallographic data .
Q. What methodological approaches are recommended for resolving discrepancies in biological activity data across studies?
- Orthogonal assays : Validate receptor binding results using SPR (surface plasmon resonance) alongside functional assays (e.g., cAMP inhibition) to rule out assay-specific artifacts .
- Structural verification : Re-analyze compound batches via X-ray crystallography or - HSQC NMR to confirm conformational stability .
- Meta-analysis : Compare pharmacokinetic parameters (e.g., LogP, plasma protein binding) across analogs to identify outliers in bioavailability or metabolism .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties in preclinical studies?
- Prodrug derivatization : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility or blood-brain barrier penetration .
- Formulation optimization : Use cyclodextrin complexes or lipid nanoparticles to improve aqueous stability and oral bioavailability .
- In vivo PK studies : Monitor plasma half-life and tissue distribution in rodent models using LC-MS/MS, adjusting dosing regimens based on clearance rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
